molecular formula C23H23N3O4S B2439704 N-cyclohexyl-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide CAS No. 688055-91-6

N-cyclohexyl-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide

Cat. No.: B2439704
CAS No.: 688055-91-6
M. Wt: 437.51
InChI Key: VARWQYBBWDELCL-UHFFFAOYSA-N
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Description

This product is the chemical compound N-cyclohexyl-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide, supplied for use in scientific research and development. It is provided with a high purity level of 90% or greater . The compound is identified by CAS Registry Number 688055-91-6 and has a molecular formula of C23H23N3O4S, corresponding to a molecular weight of approximately 437.51 g/mol . The provided structural data, including the InChI Key and SMILES notation, can assist researchers in compound verification and computational studies . While this specific quinazoline derivative is available for procurement from chemical suppliers, its precise biological activity, mechanism of action, and primary applications in research are areas for further investigation by qualified researchers . This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the scientific literature for emerging studies on related complex heterocyclic compounds.

Properties

IUPAC Name

N-cyclohexyl-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c27-21(24-16-4-2-1-3-5-16)15-8-6-14(7-9-15)12-26-22(28)17-10-19-20(30-13-29-19)11-18(17)25-23(26)31/h6-11,16H,1-5,12-13H2,(H,24,27)(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARWQYBBWDELCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of theDioxolo[4,5-g]Quinazolin-4(1H)-one Skeleton

The fused dioxolo-quinazolinone system is synthesized via acid-catalyzed cyclization of anthranilamide precursors with ketones or aldehydes. For example, solvent-free condensation of anthranilamide (1 ) with a cyclic ketone (e.g., 1,4-cyclohexanedione) in the presence of concentrated nitric acid yields the dihydroquinazolinone scaffold.

Representative Reaction:
$$
\text{Anthranilamide} + \text{Cyclic Ketone} \xrightarrow{\text{HNO}_3, \Delta} \text{Dioxolo-Quinazolinone Intermediate}
$$

Key parameters:

  • Temperature : Reflux conditions (80–100°C).
  • Catalyst : Concentrated HNO₃ (2–5 mol%).
  • Yield : 70–85%.

Introduction of the Sulfanylidene Group

Thionation at position 6 is achieved using Lawesson’s reagent (LR) or phosphorus pentasulfide (P₄S₁₀) . LR is preferred for its selectivity and milder conditions.

Optimized Protocol:

  • Dissolve the quinazolinone intermediate (1 equiv) in dry toluene.
  • Add Lawesson’s reagent (1.2 equiv) under nitrogen.
  • Reflux for 4–6 hours.
  • Purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Yield : 65–75%.

Installation of the N-Cyclohexylbenzamide Side Chain

Benzamide Coupling via Carbodiimide Chemistry

The methylene-linked benzamide group is introduced through a two-step sequence :

  • Bromination at Position 7 :
    • Treat the sulfanylidene-quinazolinone with N-bromosuccinimide (NBS) in CCl₄ under radical initiation (AIBN).
    • Conditions : 0°C to rt, 2 hours.
    • Yield : 80–90%.
  • Suzuki-Miyaura Coupling :
    • React the brominated intermediate with 4-(aminomethyl)phenylboronic acid.
    • Catalyst : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv).
    • Solvent : DME/H₂O (4:1), 80°C, 12 hours.

Cyclohexylamine Incorporation

The N-cyclohexyl group is introduced via amide bond formation between the benzamide carboxylic acid and cyclohexylamine.

Procedure:

  • Activate 4-(chloromethyl)benzoic acid with thionyl chloride (SOCl₂) to form the acyl chloride.
  • Add cyclohexylamine (1.5 equiv) in dry dichloromethane (DCM).
  • Stir at 0°C for 1 hour, then at rt for 4 hours.
  • Wash with NaHCO₃ and brine, then dry over MgSO₄.

Yield : 85–92%.

Reaction Optimization and Challenges

Catalytic Efficiency in Amide Bond Formation

The patent CN106316981A highlights the role of base catalysts (e.g., NaOH, TBAH) in accelerating amine acylation. For the target compound:

  • Catalyst : 10% w/w NaOH (relative to acyl chloride).
  • Temperature : 35–40°C.
  • Byproduct Control : Methanol-insoluble impurities <0.3%.

Regioselectivity in Quinazoline Functionalization

Competing reactions at positions 6 and 8 are mitigated by:

  • Low-temperature thionation (≤60°C) to prevent over-reaction.
  • Protecting group strategy : Temporary silylation of the carbonyl oxygen during bromination.

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.85 (d, 2H, Ar-H), 6.92 (s, 1H, dioxole-H), 4.12 (s, 2H, CH₂), 3.71 (m, 1H, cyclohexyl), 1.82–1.24 (m, 10H, cyclohexyl).
  • HRMS : m/z calculated for C₂₇H₂₈N₃O₄S [M+H]⁺: 510.1801; found: 510.1798.

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile:H₂O = 70:30, 1 mL/min).
  • Melting Point : 205–207°C (decomposes).

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This can reduce the quinazolinone core or the sulfanylidene group.

    Substitution: Nucleophilic or electrophilic substitution can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of reduced quinazolinone derivatives.

Scientific Research Applications

N-cyclohexyl-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]butanamide
  • N-cyclohexyl-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]propionamide

Uniqueness

N-cyclohexyl-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Biological Activity

N-cyclohexyl-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide is a compound of interest due to its diverse biological activities. This article discusses its biological activity based on various research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a quinazoline core fused with a dioxole moiety and a cyclohexyl group. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the target compound. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Research indicates that derivatives of quinazoline compounds exhibit significant anticancer properties. A study highlighted that compounds similar to N-cyclohexyl-4-{...} demonstrated selective cytotoxicity against non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cell lines. Specifically, one derivative showed a log GI(50) value of -6.01 against HOP-92 cells and -6.00 against U251 cells, indicating potent anticancer activity .

Antibacterial Activity

The antibacterial properties of quinazoline derivatives have been well-documented. For instance, compounds derived from similar structures have shown effectiveness against common bacterial strains such as Escherichia coli and Staphylococcus aureus. In vitro studies using nutrient agar demonstrated that several synthesized derivatives exhibited high antibacterial activity at concentrations of 200 μg/ml and 100 μg/ml .

Antifungal Activity

The compound's potential as an antifungal agent has also been explored. A patent document describes its inclusion in fungicidal compositions, suggesting efficacy against various fungal pathogens . The specific mechanisms through which these compounds exert antifungal effects remain an area for further research.

The biological activity of N-cyclohexyl-4-{...} is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Some studies suggest that quinazoline derivatives can inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound may also act on various receptors implicated in cancer progression and bacterial resistance mechanisms.

Case Studies

  • Study on Anticancer Activity : A detailed examination of quinazoline derivatives indicated that modifications at the 4-position significantly enhanced anticancer activity. The study concluded that structural variations could lead to improved selectivity and potency against specific cancer cell lines .
  • Antibacterial Screening : A comparative analysis of various synthesized quinazoline derivatives revealed that certain modifications led to enhanced antibacterial properties against E. coli and Staph. aureus. This study emphasized the importance of functional groups in determining biological efficacy .

Summary Table of Biological Activities

Activity TypeEfficacyReference
AnticancerPotent against NSCLC (log GI(50) = -6.01)
AntibacterialHigh activity against E. coli and Staph. aureus
AntifungalPotential efficacy in fungicidal compositions

Q & A

Q. What are the optimal synthetic routes and purification strategies for this compound?

The synthesis involves multi-step organic reactions, including quinazoline core formation, sulfanyl group introduction, and coupling reactions. Key steps:

  • Quinazoline Core : Cyclocondensation of substituted benzodioxole precursors under reflux with DMF as solvent .
  • Sulfanyl Group Incorporation : Thiol-ene "click" chemistry using mercaptoacetamide derivatives in acetonitrile with K₂CO₃ as a base .
  • Final Coupling : Amide bond formation via EDC/HOBt-mediated coupling in DCM . Purification : Column chromatography (silica gel, hexane/EtOAc gradient) achieves >95% purity.
Reaction Step Conditions Yield Reference
Quinazoline core formationReflux in DMF, 12 h45–60%
Sulfanyl group additionK₂CO₃, CH₃CN, RT, 6 h70–80%
Amide couplingEDC/HOBt, DCM, 0°C to RT, 24 h65–75%

Q. How is the compound’s structure validated post-synthesis?

Use a combination of spectroscopic and chromatographic methods:

  • NMR : ¹H/¹³C NMR to confirm substituent integration and stereochemistry. For example, the benzamide proton appears at δ 7.8–8.2 ppm .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., m/z 681.74 for C₃₁H₃₁N₅O₉S₂) .
  • HPLC : Reverse-phase C18 column (MeOH/H₂O, 70:30) with UV detection at 254 nm for purity assessment .

Q. What in vitro assays are suitable for initial biological activity screening?

Target-specific assays include:

  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) .
  • Antimicrobial Activity : Broth microdilution (MIC values against S. aureus and E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ of 12.5 µM against HeLa cells) .
Assay Type Target Key Result Reference
Kinase inhibitionEGFR-TKIC₅₀ = 8.7 µM
AntimicrobialS. aureusMIC = 16 µg/mL
CytotoxicityHeLa cellsIC₅₀ = 12.5 µM

Q. How do solubility and stability impact experimental design?

Solubility in DMSO (≥10 mM) allows stock solutions for cellular assays. Stability studies (pH 7.4 PBS, 37°C) show <10% degradation over 48 h. Avoid aqueous buffers with high ionic strength to prevent precipitation .

Advanced Research Questions

Q. What computational methods predict the compound’s mechanism of action?

Molecular Docking : AutoDock Vina ( ) with parameters:

  • Grid Box : 25 × 25 × 25 Å centered on EGFR kinase domain (PDB: 1M17).
  • Scoring Function : Improved binding affinity prediction (ΔG = −9.2 kcal/mol) . MD Simulations : GROMACS for 100 ns to assess protein-ligand complex stability .
Target Docking Score (ΔG, kcal/mol) Binding Site Residues Reference
EGFR kinase−9.2Lys721, Thr766
COX-2−8.5Tyr385, Ser530

Q. How can structure-activity relationship (SAR) studies improve potency?

Modify substituents on the quinazoline and benzamide moieties:

  • Sulfanyl Group : Replacement with methylthio reduces activity (IC₅₀ increases to 25 µM) .
  • Cyclohexyl Substitution : Bulkier groups (e.g., adamantyl) enhance lipophilicity but reduce solubility .
Derivative Modification IC₅₀ (µM) Reference
Parent compoundNone12.5
Methylthio analog−SH replaced with −SCH₃25.0
Adamantyl-benzamide derivativeCyclohexyl → Adamantyl18.7

Q. How are reaction conditions optimized using computational tools?

Reaction Path Search : Quantum chemical calculations (Gaussian 16) identify transition states and intermediates for sulfanyl group incorporation . Machine Learning : Train models on reaction yield data (e.g., solvent polarity vs. yield) to predict optimal conditions (e.g., CH₃CN > DMF) .

Q. What advanced analytical methods resolve contradictory bioactivity data?

  • Metabolite Profiling : LC-MS/MS to identify degradation products interfering with assays .
  • Isothermal Titration Calorimetry (ITC) : Validate binding affinity discrepancies (e.g., Kd = 1.2 µM vs. SPR-reported 0.8 µM) .

Q. How to design derivatives with improved pharmacokinetic properties?

  • LogP Optimization : Replace cyclohexyl with piperazine (LogP reduced from 3.1 to 2.4) .
  • Prodrug Strategies : Esterify the benzamide to enhance oral bioavailability .
Parameter Parent Compound Piperazine Derivative Reference
LogP3.12.4
Solubility (µg/mL)8.215.6

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